

## **EL-102** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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## **In-Depth Technical Guide: EL-102**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**EL-102** is a novel small molecule inhibitor identified as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **EL-102**. It details its mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) and tubulin polymerization, leading to the induction of apoptosis in cancer cells. This document also outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

## **Chemical Structure and Properties**

**EL-102**, with the IUPAC name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide, is classified as a toluidine sulfonamide.[1] Its fundamental chemical and physical properties are summarized in the tables below.

#### **Chemical Identification**



Identifier	Value
IUPAC Name	N-[5-(5-cyano-thiophen-3-yl)-2-methyl- phenyl]-4-methoxy-benzenesulfonamide
CAS Number	1233948-61-2
Molecular Formula	C19H16N2O3S2[2]
Molecular Weight	384.47 g/mol [2]
Canonical SMILES	CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O) (=O)C3=CC=C(C=C3)OC[3]
InChI Key	STJKZARVVAISJM-UHFFFAOYSA-N[3]

**Physicochemical Properties** 

Property	Value
Physical Form	Solid powder[4]
Solubility	Soluble in DMSO[4]
Storage	Store at -20°C for up to 3 years[4]
Purity	≥98% by HPLC[4]

Note: Data on melting point, pKa, and logP are not currently available in the public domain.

## **Biological Activity and Mechanism of Action**

**EL-102** exhibits potent anti-cancer activity through a dual mechanism of action: inhibition of HIF-1 $\alpha$  and disruption of microtubule dynamics.

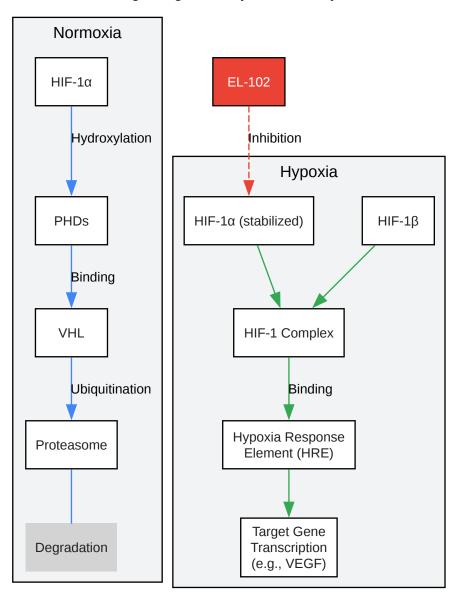
#### **Inhibition of HIF-1α Signaling**

**EL-102** is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ), a key transcription factor in cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.[2][5] The inhibitory effect of **EL-102** on HIF- $1\alpha$  has been observed with an IC50



of approximately 13 nM.[4] By inhibiting HIF-1 $\alpha$ , **EL-102** can suppress the transcription of genes involved in tumor survival, proliferation, and blood vessel formation.

The following diagram illustrates the simplified HIF-1 $\alpha$  signaling pathway and the point of intervention by **EL-102**.



HIF-1α Signaling Pathway Inhibition by EL-102



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Caption: Inhibition of HIF-1 $\alpha$  stabilization by **EL-102** under hypoxic conditions.

#### **Inhibition of Tubulin Polymerization**

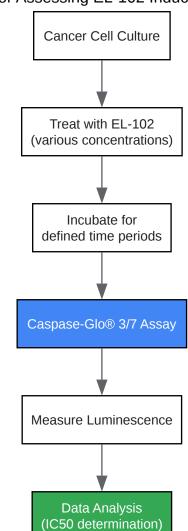
**EL-102** also demonstrates potent activity against tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. It has been shown to inhibit tubulin polymerization and affect microtubule stability with an IC50 in the range of 20-40 nM.[3] This activity is similar to that of taxane-based chemotherapeutic agents.

#### **Induction of Apoptosis**

The dual inhibition of HIF-1 $\alpha$  and tubulin polymerization by **EL-102** culminates in the induction of apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of the Caspase-3/7 apoptotic cascade.[6]

The following diagram outlines the experimental workflow to assess **EL-102** induced apoptosis.





Workflow for Assessing EL-102 Induced Apoptosis

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Caption: Experimental workflow for apoptosis assessment.

## **In Vitro Anti-Cancer Activity**

**EL-102** has demonstrated significant anti-tumor efficacy in various cancer cell lines, particularly in prostate cancer and multiple myeloma, with IC50 values in the low nanomolar range.[4]



Cell Line (Prostate Cancer)	IC50 (nM)
CWR22	24
22Rv1	21.7
DU145	40.3
PC-3	37.0
DLKP	14.4
DLKPA (doxorubicin-resistant)	16.3

Source: MedchemExpress[5]

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

#### HIF-1α Inhibition Assay (General Protocol)

- Cell Culture: Culture human cancer cells (e.g., U251-HRE) in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of EL-102.
- Hypoxia Induction: Place the plates in a hypoxic chamber (e.g., 1% O<sub>2</sub>) for a specified period (e.g., 6-24 hours).
- Reporter Gene Assay: If using a reporter cell line (e.g., U251-HRE with a luciferase reporter),
   lyse the cells and measure luciferase activity using a luminometer.
- Western Blot Analysis: Alternatively, lyse the cells and perform Western blot analysis to detect the levels of HIF-1α protein. Use an antibody specific to HIF-1α.
- Data Analysis: Calculate the percentage of HIF-1α inhibition for each concentration of EL-102 relative to the untreated control. Determine the IC50 value by fitting the data to a doseresponse curve.



#### **Tubulin Polymerization Assay (General Protocol)**

- Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
- Reaction Setup: In a 96-well plate, add tubulin solution and varying concentrations of EL-102.
- Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
- Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence corresponds to the rate of tubulin polymerization.
- Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves.
   Calculate the rate of polymerization and the extent of inhibition by EL-102. Determine the IC50 value.

# Caspase-3/7 Activity Assay (General Protocol using Caspase-Glo® 3/7 Assay)

- Cell Culture and Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of EL-102 for a specified duration (e.g., 24, 48, 72 hours).
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the plate.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
- Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.

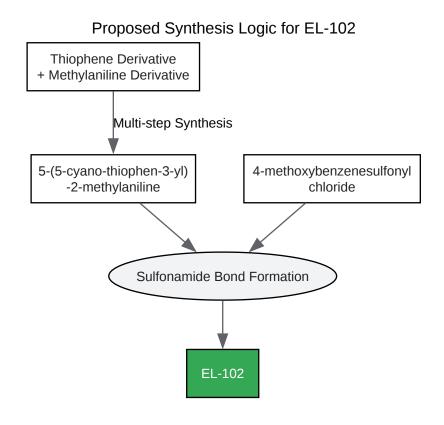


Data Analysis: Normalize the luminescence readings to the untreated control and plot the
results against the concentration of EL-102 to determine the dose-dependent induction of
apoptosis.

# **Synthesis**

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide (**EL-102**) is not publicly available in peer-reviewed literature or patents. The synthesis would likely involve a multi-step process, potentially including the formation of the key intermediate 5-(5-cyano-thiophen-3-yl)-2-methylaniline, followed by its coupling with 4-methoxybenzenesulfonyl chloride.

The following diagram proposes a logical relationship for a potential synthesis route.



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Caption: A potential synthetic pathway for **EL-102**.

#### Conclusion

**EL-102** is a promising preclinical candidate with a well-defined dual mechanism of action targeting both HIF- $1\alpha$  and tubulin polymerization. Its potent in vitro activity against a range of cancer cell lines, including drug-resistant variants, warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **EL-102**. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

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#### References

- 1. EL-102 | CymitQuimica [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. bocsci.com [bocsci.com]
- 4. EL-102(EL102) | CAS 1233948-61-2 | Sun-shinechem [sun-shinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EL102|CAS 1233948-61-2|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [EL-102 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607284#el-102-chemical-structure-and-properties]

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